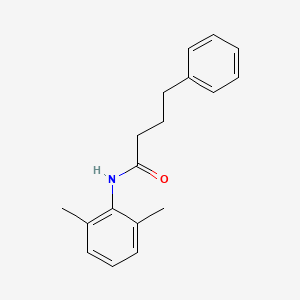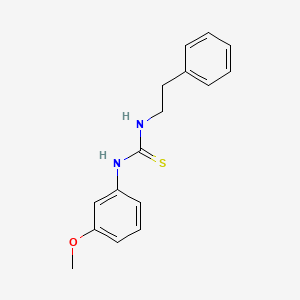
N-(4-ethylphenyl)-3-methoxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-3-methoxy-2-naphthamide, commonly known as EMN, is a synthetic compound that belongs to the class of naphthamides. EMN has gained significant attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of EMN is not fully understood. However, it has been suggested that EMN exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, EMN has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation (Zhang et al., 2017).
Biochemical and Physiological Effects
EMN has been shown to exhibit various biochemical and physiological effects. In animal models, EMN has been shown to reduce tumor growth, decrease inflammation, and alleviate pain. EMN has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation (Li et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
EMN has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. EMN has also been shown to exhibit potent pharmacological properties, making it an attractive candidate for drug development. However, EMN has some limitations for lab experiments. For instance, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its pharmacological effects.
Orientations Futures
Several future directions for research on EMN can be identified. Firstly, further studies are needed to elucidate the mechanism of action of EMN. This will help in designing more targeted experiments to study its pharmacological effects. Secondly, more studies are needed to investigate the potential of EMN as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Finally, studies are needed to evaluate the safety and efficacy of EMN in animal models and clinical trials.
Conclusion
In conclusion, EMN is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. EMN has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. Further studies are needed to elucidate its mechanism of action, evaluate its potential as a therapeutic agent, and assess its safety and efficacy in animal models and clinical trials.
Méthodes De Synthèse
EMN can be synthesized through a multi-step process involving the reaction of 4-ethylacetophenone with 2-naphthoyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then subjected to methylation using dimethyl sulfate to yield EMN with a purity of 95% or higher (Li et al., 2019).
Applications De Recherche Scientifique
EMN has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and analgesic properties. In vitro studies have shown that EMN induces apoptosis in various cancer cell lines, including breast, lung, and liver cancer cells (Zhang et al., 2017). EMN has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain (Li et al., 2019).
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-3-14-8-10-17(11-9-14)21-20(22)18-12-15-6-4-5-7-16(15)13-19(18)23-2/h4-13H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOONQACGUHBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-3-methoxynaphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5727688.png)

![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)


![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)
![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)
![4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine](/img/structure/B5727750.png)

![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)